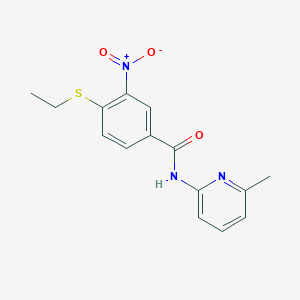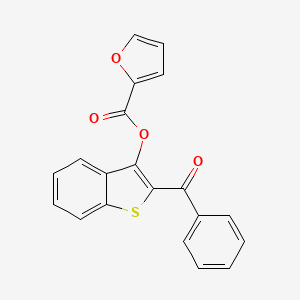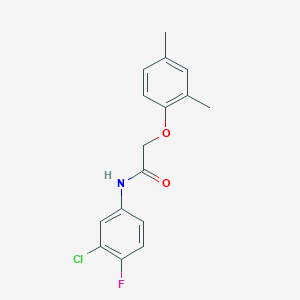![molecular formula C14H13ClO3 B5781017 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Clomazone, is a herbicide used to control weeds in various crops. It was first introduced in 1975 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Wirkmechanismus
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the targeted weeds. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is absorbed by the roots and leaves of the plant and translocated throughout the plant tissue.
Biochemical and Physiological Effects:
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one can also have an impact on soil microorganisms and should be used in moderation to avoid disrupting the soil ecosystem.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is a useful tool for studying plant physiology and ecology. It can be used to investigate the effects of herbicides on plant growth and development, as well as the impact of herbicides on non-target organisms. However, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one should be used with caution in lab experiments due to its toxicity to some organisms and potential impact on soil microorganisms.
Zukünftige Richtungen
There are several future directions for the use of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one. One area of research is the development of new formulations of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one that are more effective and have lower environmental impact. Another area of research is the use of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is a need for further research on the ecological impact of 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one on non-target organisms and the soil ecosystem.
In conclusion, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one is a widely used herbicide that has been extensively studied for its effectiveness and low toxicity. Its synthesis method is complex, and it has been shown to inhibit the biosynthesis of carotenoids in plants. 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments, and there are several future directions for its use, including the development of new formulations and the study of its ecological impact.
Synthesemethoden
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one can be synthesized through a series of chemical reactions starting with 2,3-dimethylphenol and 2-chloroacetyl chloride. The intermediate product is then reacted with propargyl alcohol and sodium hydroxide to form the final product, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one. The synthesis process is complex and requires careful handling of chemicals to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its use as a herbicide in various crops such as soybeans, corn, cotton, and peanuts. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. In addition, 7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one has also been studied for its potential use in controlling invasive plant species.
Eigenschaften
IUPAC Name |
7-(2-chloroprop-2-enoxy)-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMMASXDVSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloroprop-2-en-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)